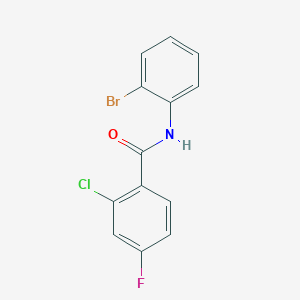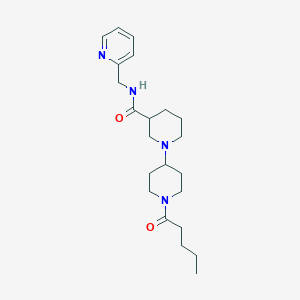![molecular formula C18H26Cl2N2O B5406643 N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B5406643.png)
N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride typically involves a multi-step process. One common method includes the reaction of 3-phenylmethoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds.
Scientific Research Applications
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aromatic amine with two chlorine atoms attached to the benzene ring.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a similar aromatic structure and functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Uniqueness
N’,N’-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-20(2)12-11-19-14-17-9-6-10-18(13-17)21-15-16-7-4-3-5-8-16;;/h3-10,13,19H,11-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPXORZMLKRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5406567.png)
![4-[[(Z)-3-(4-methoxyphenyl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B5406571.png)
![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]propanoic acid](/img/structure/B5406574.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide](/img/structure/B5406584.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)

![6-(3-fluorophenyl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5406613.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B5406615.png)
![2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B5406618.png)
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B5406646.png)
![5-(3-BROMOPHENYL)-1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5406651.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B5406653.png)
